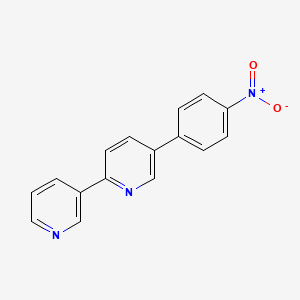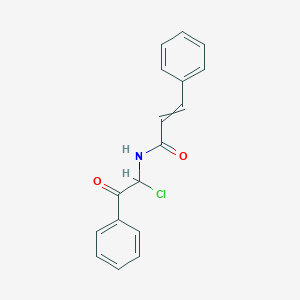
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a chloro group, a phenyl group, and an amide linkage, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide typically involves the reaction of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazides and aromatic aldehyde thiosemicarbazones. This reaction produces derivatives of 5-amino-2-hydrazino-1,3-thiazole, which can undergo further recyclization and acid hydrolysis to yield substituted 3-amino-2-thiohydantoins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include thiosemicarbazides, aromatic aldehyde thiosemicarbazones, and hydrochloric acid. The reactions typically require heating and specific pH conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include derivatives of 5-amino-2-hydrazino-1,3-thiazole and substituted 3-amino-2-thiohydantoins .
科学的研究の応用
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, making them useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chloro group and the amide linkage, which facilitate various chemical transformations. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and other biological molecules .
類似化合物との比較
Similar Compounds
- N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
- N-(1-Chloro-2-oxo-2-phenylethyl)benzamide
- N-(1-Chloro-2-oxo-2-phenylethyl)-4-methylbenzamide
Uniqueness
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the phenylprop-2-enamide moiety, which distinguishes it from other similar compounds.
特性
CAS番号 |
918648-69-8 |
|---|---|
分子式 |
C17H14ClNO2 |
分子量 |
299.7 g/mol |
IUPAC名 |
N-(1-chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H14ClNO2/c18-17(16(21)14-9-5-2-6-10-14)19-15(20)12-11-13-7-3-1-4-8-13/h1-12,17H,(H,19,20) |
InChIキー |
JIDTYJRKULVHPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(=O)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


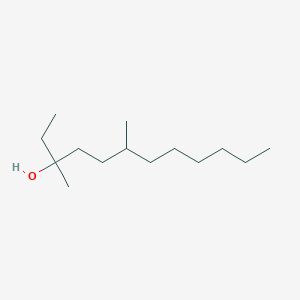
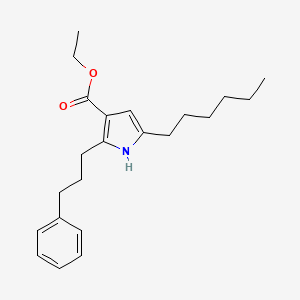
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
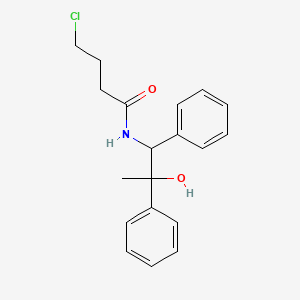
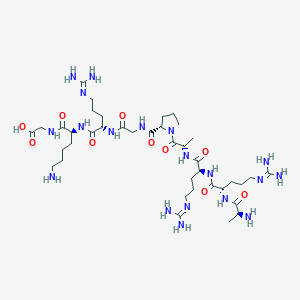
![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)
![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)

![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
